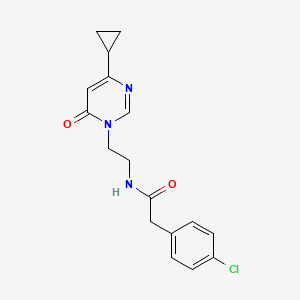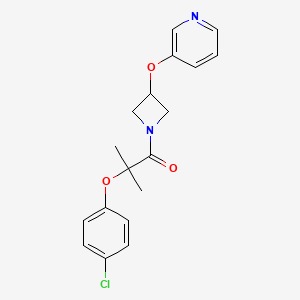![molecular formula C17H10F3NO3S B2369556 (5E)-5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione CAS No. 917607-23-9](/img/structure/B2369556.png)
(5E)-5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5E)-5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H10F3NO3S and its molecular weight is 365.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Thiazolidinedione derivatives, closely related to the compound , have been studied for their corrosion inhibition performance on mild steel in acidic solutions. These inhibitors, including compounds with a thiazolidinedione core, showed increased efficiency with higher concentrations and obeyed the Langmuir adsorption isotherm (Yadav et al., 2015).
Knoevenagel Condensations
Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde, a compound similar to the one , with various compounds, were studied. This process led to the formation of structurally distinct products, showing the compound's utility in synthetic organic chemistry (Gajdoš et al., 2006).
Antimicrobial Activity
A series of thiazolidinedione derivatives were synthesized and evaluated for their antimicrobial properties. These compounds exhibited significant antibacterial activity against gram-positive bacteria and potent antifungal activity, highlighting their potential as antimicrobial agents (Prakash et al., 2011).
Aldose Reductase Inhibitors
Thiazolidinedione derivatives have been identified as potent aldose reductase inhibitors, a key target for managing diabetic complications. These compounds demonstrated significant inhibition of lens swelling in rat models, indicative of their potential as therapeutic agents for diabetes (Sohda et al., 1982).
Anticancer and Anti-inflammatory Activity
Certain thiazolidinedione derivatives have been designed and evaluated for their anticancer and anti-inflammatory activities. For example, a compound structurally related to the target molecule showed significant activity against breast cancer cells and anti-inflammatory properties (Uwabagira & Sarojini, 2019).
Properties
IUPAC Name |
(5E)-5-[[2-[3-(trifluoromethyl)phenoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO3S/c18-17(19,20)11-5-3-6-12(9-11)24-13-7-2-1-4-10(13)8-14-15(22)21-16(23)25-14/h1-9H,(H,21,22,23)/b14-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZGXTAAHVVCCF-RIYZIHGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)OC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)S2)OC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2369474.png)

![1-(2-methyl-1H-indol-3-yl)-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2369480.png)
-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2369482.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2369483.png)
![9-(indolin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2369484.png)
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2369489.png)


![1-(3-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2369492.png)
![(3,4-dimethylphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2369493.png)
![(1E)-1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethanone oxime](/img/structure/B2369494.png)


